N-(4-Iodophenyl)acetamide
Overview
Description
N-(4-Iodophenyl)acetamide, also known as 4-Iodoacetanilide, is a chemical compound with the molecular formula C8H8INO . It has a molecular weight of 261.06 g/mol . The IUPAC name for this compound is N-(4-iodophenyl)acetamide .
Molecular Structure Analysis
The molecular structure of N-(4-Iodophenyl)acetamide consists of an acetamide group (CH3CONH-) attached to the para position of an iodinated phenyl group . The InChI code for this compound is 1S/C8H8INO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
N-(4-Iodophenyl)acetamide has a molecular weight of 261.06 g/mol . Its computed XLogP3 value is 2.7 , which is a measure of its lipophilicity. More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Acetamide derivatives, such as phenoxy acetamide and its derivatives (chalcone, indole, and quinoline), have been investigated for their potential therapeutic applications . These compounds are of interest in medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .
- Methods : Various chemical techniques and computational chemistry applications are used to study the utilization of these drugs and their biological effects . The focus is on the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties .
- Results : The review of the literature on the chemical diversity of phenoxy acetamide and its derivatives in the molecular framework provides complete information regarding pharmacologically interesting compounds of widely different composition . This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in terms of safety and efficacy to enhance life quality .
Industrial Chemistry
- Field : Industrial Chemistry
- Methods : A one-pot synthesis is proposed based on the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes . The selectivity towards the possible products strongly depends on the ligands on the Pd (II)-catalyst, but also by the nature of the solvent .
- Results : Under optimized reaction conditions, it was possible to produce N-(4-hydroxyphenyl)acetamide with an 85 mol % of selectivity in approximately 5 hours .
- “N-(4-Iodophenyl)acetamide” is a chemical compound with the CAS Number: 622-50-4 . It’s a solid substance stored at room temperature under an inert atmosphere .
- It’s important to note that the safety information for this compound includes hazard statements H315, H319, and H335, and precautionary statements P261, P305+P351+P338 . This indicates that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, it’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
- “N-(4-Iodophenyl)acetamide” is a chemical compound with the CAS Number: 622-50-4 . It’s a solid substance stored at room temperature under an inert atmosphere .
- It’s important to note that the safety information for this compound includes hazard statements H315, H319, and H335, and precautionary statements P261, P305+P351+P338 . This indicates that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, it’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
Safety And Hazards
According to the safety data sheet, N-(4-Iodophenyl)acetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Relevant Papers Relevant papers on N-(4-Iodophenyl)acetamide include studies on its molecular structure , as well as a study on the synthesis and characterization of a related compound . More detailed analysis of these papers may provide further insights into the properties and potential applications of N-(4-Iodophenyl)acetamide.
properties
IUPAC Name |
N-(4-iodophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIULLDWIXYYVCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060752 | |
Record name | Acetamide, N-(4-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Iodophenyl)acetamide | |
CAS RN |
622-50-4 | |
Record name | N-(4-Iodophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodoacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iodoacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(4-iodophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(4-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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